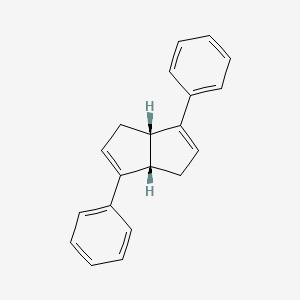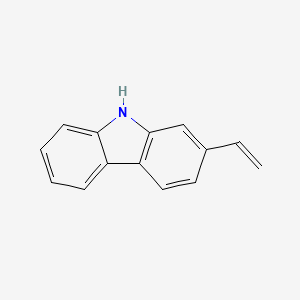
6-(3-Cyanophenyl)nicotinic acid
Vue d'ensemble
Description
6-(3-Cyanophenyl)nicotinic acid is a chemical compound with the CAS Number: 887975-97-5 . It has a molecular weight of 224.22 .
Molecular Structure Analysis
The molecular formula of this compound is C13H8N2O2 . More detailed structural information or analysis is not available in the search results.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s mentioned that hydrazones, quinazolines, and Schiff bases can be achieved by combining suitable aldehydes with four hydrazides .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Enhancement of Nicotinic Acid Separation
A study focused on the intensification of nicotinic acid separation through reactive extraction using organophosphorus solvating extractants such as tri-n-octyl phosphine oxide (TOPO) and tri-n-butyl phosphate (TBP). This process is advantageous over chemical methods, offering a more efficient recovery of nicotinic acid, crucial for its production in food, pharmaceutical, and biochemical industries (Kumar, Wasewar, & Babu, 2008).
Vasorelaxation and Antioxidation Properties
Research into thionicotinic acid derivatives has shown their potential in exerting maximal vasorelaxation and antioxidative activity. This study provides insights into the structure-activity relationships of these derivatives, underscoring their therapeutic potential in cardiovascular diseases (Prachayasittikul et al., 2010).
Receptor-Mediated Effects
Nicotinic acid's anti-lipolytic effect, mediated through G-protein-coupled receptors such as PUMA-G/HM74 in adipose tissue, highlights its role in lipid metabolism and its potential application in treating dyslipidemia. This receptor-specific action of nicotinic acid opens avenues for developing new drugs targeting lipid disorders (Tunaru et al., 2003).
Synthetic Methodologies
An efficient synthesis of nicotinic acid derivatives with potential therapeutic applications in hyperlipidemia and cancer has been developed. This includes inhibitors of the carbonic anhydrase III enzyme, demonstrating the versatility of nicotinic acid derivatives in drug development (Mohammad et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that nicotinic acid, a closely related compound, acts on the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid, a similar compound, is known to have both indirect effects via nicotinamide coenzymes and direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . It is plausible that 6-(3-Cyanophenyl)nicotinic acid may have similar interactions with its targets.
Biochemical Pathways
It is known that nicotinic acid, a closely related compound, is involved in the metabolism of nad-dependent pathways . It is also involved in the hybrid pathway for nicotine catabolism in bacteria .
Pharmacokinetics
It is known that nicotinic acid, a closely related compound, is water-soluble , which may influence its absorption and distribution in the body.
Result of Action
It is known that nicotinic acid, a closely related compound, plays a vital role in maintaining efficient cellular function .
Action Environment
It is known that nicotinic acid, a closely related compound, is stable at room temperature .
Propriétés
IUPAC Name |
6-(3-cyanophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-7-9-2-1-3-10(6-9)12-5-4-11(8-15-12)13(16)17/h1-6,8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSSIPVARYBMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591435 | |
| Record name | 6-(3-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887975-97-5 | |
| Record name | 6-(3-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

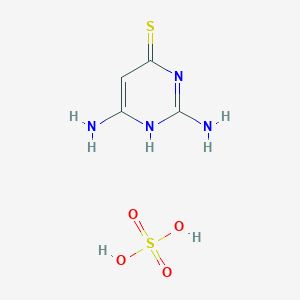
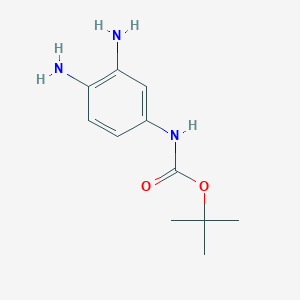
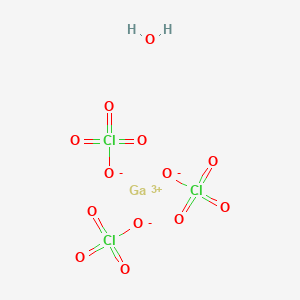
![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)

![6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde](/img/structure/B1602393.png)
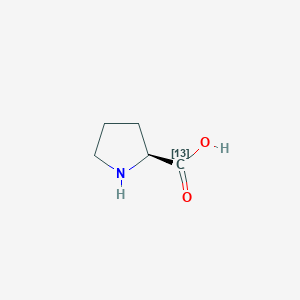
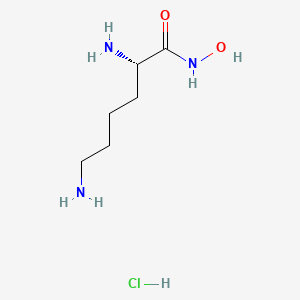
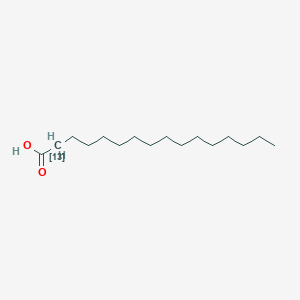

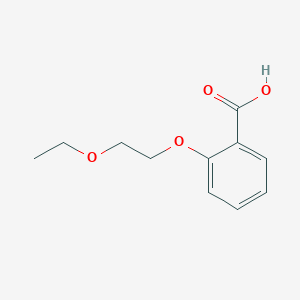
![4-Formylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1602405.png)
